molecular formula C8H7NO3 B1592098 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde CAS No. 615568-24-6

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde

Cat. No. B1592098
Key on ui cas rn: 615568-24-6
M. Wt: 165.15 g/mol
InChI Key: SUDWZZCLUSUTBF-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

To a stirred solution of (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol (24 g, 0.14 mol) in anhydrous CH2Cl2 (500 mL) was added activated MnO2 (25.0 g, 0.28 mol) at 0° C. in portions. The mixture was stirred at room temperature for 5 hours and another batch of activated MnO2 (25.0 g, 0.28 mol) was added in identical fashion. The mixture was stirred at room temperature overnight. The mixture was filtered through a Celite® pad and the filtrate was concentrated. The residue was purified via column chromatography (silica gel, EtOAc/petroleum ether 1:15 to 1:10) to yield 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde (16.0 g, 67%) as a yellow solid. MS (ES+) 166.2 (M+H)+. 1H NMR δ (CDCl3) 4.40 (s, 2H), 4.91 (s, 2H), 7.37 (d, 1H), 7.61 (d, 1H), 9.65 (s, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[N:6][C:7]([CH2:11][OH:12])=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1>C(Cl)Cl.O=[Mn]=O>[O:1]1[C:10]2[C:5](=[N:6][C:7]([CH:11]=[O:12])=[CH:8][CH:9]=2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
O1CCOC2=NC(=CC=C21)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
25 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (silica gel, EtOAc/petroleum ether 1:15 to 1:10)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1CCOC2=NC(=CC=C21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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